molecular formula C12H15NO2 B1443967 Benzyl 2-(azetidin-3-yl)acetate CAS No. 1339049-46-5

Benzyl 2-(azetidin-3-yl)acetate

Cat. No. B1443967
M. Wt: 205.25 g/mol
InChI Key: DSTFLRJZIVCAQM-UHFFFAOYSA-N
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Description

Benzyl 2-(azetidin-3-yl)acetate is an organic compound with the formula C12H15NO2. It is a derivative of azetidine, a four-membered heterocyclic compound containing a nitrogen atom .


Synthesis Analysis

The synthesis of Benzyl 2-(azetidin-3-yl)acetate and similar compounds often involves a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one .


Molecular Structure Analysis

The molecular formula of Benzyl 2-(azetidin-3-yl)acetate is C12H15NO2. It contains an ester functional group where the acetate (CH3COO-) is attached to the benzyl group (C6H5CH2-) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Benzyl 2-(azetidin-3-yl)acetate include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles . The Suzuki–Miyaura cross-coupling reaction is also used for the diversification of novel heterocyclic amino acid derivatives .


Physical And Chemical Properties Analysis

Benzyl 2-(azetidin-3-yl)acetate is likely to be a clear, colorless liquid under standard conditions . It is moderately soluble in water, but miscible in alcohol and other organic solvents .

Scientific Research Applications

Synthesis and Molecular Docking

  • Synthesis of Azetidinones for Analgesic and Anti-inflammatory Activities : A study by Chhajed and Upasani (2016) reported the synthesis of novel azetidinones with potent analgesic and anti-inflammatory activities. These compounds were characterized and tested in mice and rats, with molecular docking simulations conducted to understand their binding modes and affinities (Chhajed & Upasani, 2016).

Crystal Structure Analysis

Synthesis for β-Lactamase Inhibitor Development

  • Development of β-Lactamase Inhibitors : Research by Piens et al. (2016) focused on synthesizing azetidin-2-ones as potential leads for β-lactamase inhibitor development. This study highlighted the process of obtaining these compounds and their possible role in combating antibiotic resistance (Piens et al., 2016).

Antibacterial and Antifungal Activities

  • Antibacterial and Antifungal Potential : A study by Kumar et al. (2012) synthesized Schiff bases and azetidinones of 1-naphthol, examining their antibacterial and antifungal activities. Their research provides insights into the potential use of azetidin-2-one derivatives in antimicrobial applications (Kumar, Kumar, & Sati, 2012).

Reaction Mechanisms

  • Investigation of Reaction Mechanisms : Bolognese et al. (1991) explored the reaction mechanisms in the formation of azetidin-2-ones, using NMR investigations to understand the influence of temperature and substituents on these mechanisms (Bolognese, Diurno, Mazzoni, & Giordano, 1991).

Photocyclization Reactions

  • Photocyclization to Azetidin-3-ol Derivatives : Research by Pedrosa et al. (2005) demonstrated the diastereoselective photocyclization of perhydro-1,3-benzoxazines to azetidin-3-ol derivatives, a process important for synthesizing novel chemical structures (Pedrosa, Andrés, Nieto, & del Pozo, 2005).

Safety And Hazards

While specific safety data for Benzyl 2-(azetidin-3-yl)acetate is not available, similar compounds like Benzyl acetate require specific safety protocols. Exposure to large amounts or prolonged exposure may cause skin and eye irritation . Adequate safety gear such as gloves, protective clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

benzyl 2-(azetidin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(6-11-7-13-8-11)15-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTFLRJZIVCAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(azetidin-3-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kono, A Ochida, T Oda, T Imada… - Journal of Medicinal …, 2018 - ACS Publications
A series of tetrahydronaphthyridine derivatives as novel RORγt inverse agonists were designed and synthesized. We reduced the lipophilicity of tetrahydroisoquinoline compound 1 by …
Number of citations: 58 pubs.acs.org

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